5-(3-Hydroxybutyl)-2-methoxyphenol
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Overview
Description
5-(3-Hydroxybutyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxybutyl group attached to the phenol ring, along with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxybutyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxyphenol with 3-hydroxybutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxybutyl)-2-methoxyphenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated phenol derivatives.
Scientific Research Applications
5-(3-Hydroxybutyl)-2-methoxyphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxybutyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. Additionally, the hydroxybutyl group can enhance the compound’s solubility and bioavailability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Similar structure but lacks the hydroxybutyl group.
3-Hydroxybutyl-4-methoxyphenol: Similar structure with the hydroxybutyl group attached at a different position.
2-Methoxy-4-hydroxyphenol: Similar structure with the hydroxyl and methoxy groups in different positions.
Uniqueness
5-(3-Hydroxybutyl)-2-methoxyphenol is unique due to the specific positioning of the hydroxybutyl and methoxy groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16O3 |
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Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-(3-hydroxybutyl)-2-methoxyphenol |
InChI |
InChI=1S/C11H16O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h5-8,12-13H,3-4H2,1-2H3 |
InChI Key |
KTGIOXUZLGJQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)OC)O)O |
Origin of Product |
United States |
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